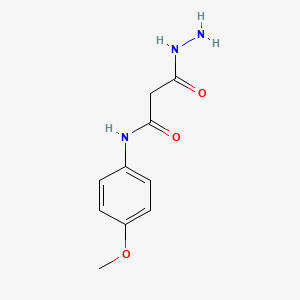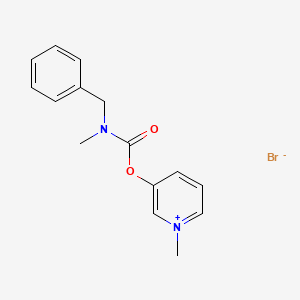
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) typically involves the reaction of 3-hydroxy-1-methylpyridinium bromide with N-benzyl-N-methylcarbamate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridinium salts.
Aplicaciones Científicas De Investigación
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as cholinesterases, by binding to the active site and preventing the breakdown of neurotransmitters. This inhibition leads to an increase in neurotransmitter levels, which can have various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridostigmine bromide: A cholinesterase inhibitor with similar structural features.
Neostigmine bromide: Another cholinesterase inhibitor used in medical applications.
Physostigmine: A natural alkaloid with cholinesterase inhibitory properties.
Uniqueness
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
67465-52-5 |
|---|---|
Fórmula molecular |
C15H17BrN2O2 |
Peso molecular |
337.21 g/mol |
Nombre IUPAC |
(1-methylpyridin-1-ium-3-yl) N-benzyl-N-methylcarbamate;bromide |
InChI |
InChI=1S/C15H17N2O2.BrH/c1-16-10-6-9-14(12-16)19-15(18)17(2)11-13-7-4-3-5-8-13;/h3-10,12H,11H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
NJSQPRDVUCXFKH-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CC2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



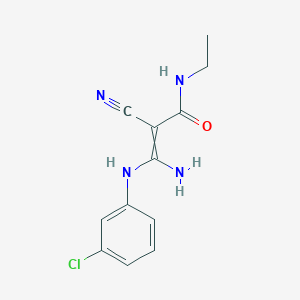
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)
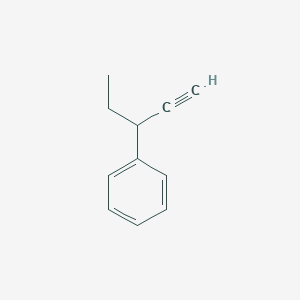
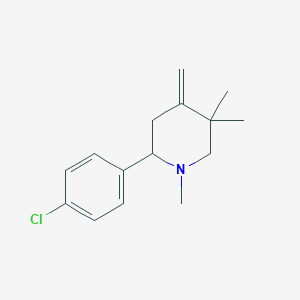
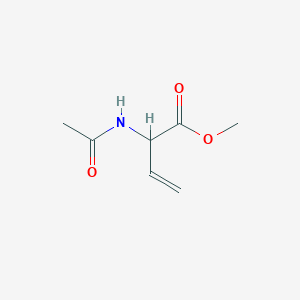
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)

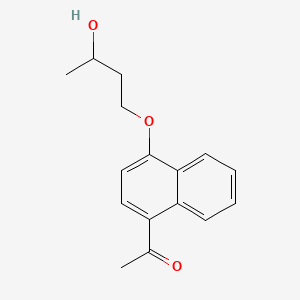
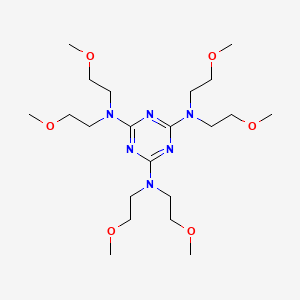

![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
